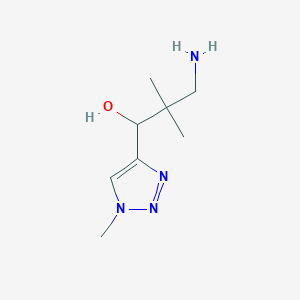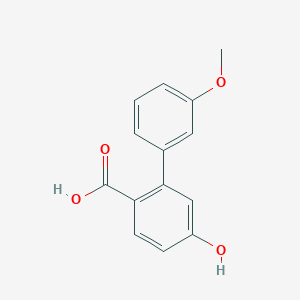![molecular formula C9H10BrClO B15256793 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan](/img/structure/B15256793.png)
2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan is an organic compound that features a furan ring substituted with a bromine atom and a cyclopropyl group containing a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan typically involves the bromination of a furan derivative followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-bromofuran with a cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dehalogenated or cyclopropyl-modified products.
Scientific Research Applications
2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chloromethyl groups can enhance its reactivity and binding affinity to target molecules, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylfuran: Lacks the cyclopropyl group, making it less sterically hindered.
4-{[1-(Chloromethyl)cyclopropyl]methyl}furan: Lacks the bromine atom, affecting its reactivity.
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}furan: Substitutes chlorine for bromine, altering its chemical properties.
Uniqueness
2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan is unique due to the combination of the bromine atom and the cyclopropyl group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and a potential lead for drug development.
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
2-bromo-4-[[1-(chloromethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H10BrClO/c10-8-3-7(5-12-8)4-9(6-11)1-2-9/h3,5H,1-2,4,6H2 |
InChI Key |
HROMYBREEVLYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC(=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B15256712.png)
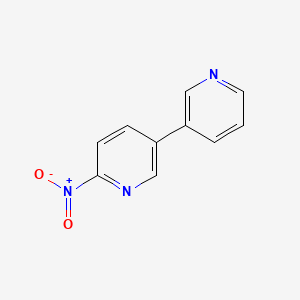
![2-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B15256724.png)

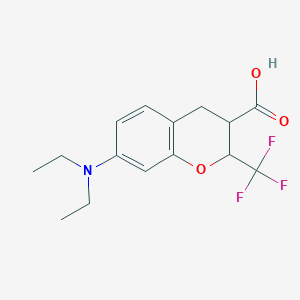
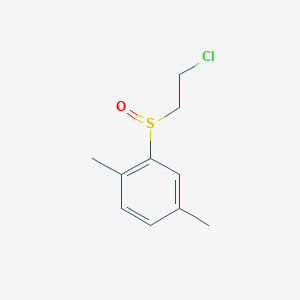

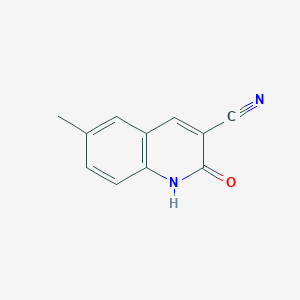
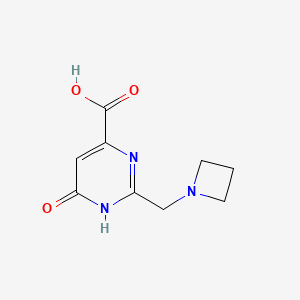
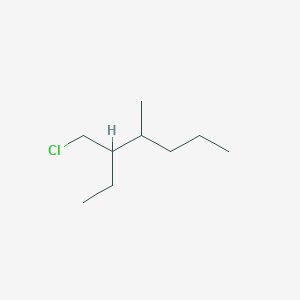
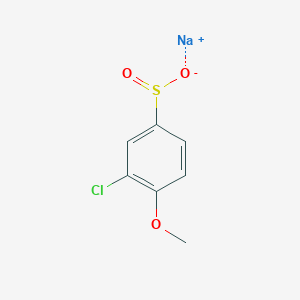
![[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B15256802.png)
